molecular formula C16H26N6 B039311 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine CAS No. 111641-17-9

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

货号: B039311
CAS 编号: 111641-17-9
分子量: 302.42 g/mol
InChI 键: XTPTVAPEXHUUDR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with piperazine and pyrrolidine groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperazine and pyrrolidine under specific conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity and consistency of the final product.

化学反应分析

Types of Reactions

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

科学研究应用

Inflammatory Diseases

Research has demonstrated that derivatives of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine can act as non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5). These enzymes are crucial therapeutic targets for autoimmune and inflammatory diseases. A study highlighted the modification of aryl substituents on the piperazine ring to enhance inhibitory potency against these caspases, suggesting a pathway for developing new anti-inflammatory drugs .

Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting pathways involved in tumor progression. Its structural modifications have been explored to improve selectivity and efficacy against various cancer cell lines. The ability to inhibit specific protein interactions involved in cancer cell survival presents a compelling avenue for further investigation .

Neurological Disorders

Given its piperazine structure, this compound may also have applications in treating neurological disorders. Compounds with similar structures have been noted for their neuroprotective effects and potential use in conditions such as depression and anxiety disorders .

Case Study 1: Inhibition of Inflammatory Caspases

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various derivatives of this compound and evaluated their inhibitory effects on inflammatory caspases. The findings indicated that specific modifications led to significant increases in potency compared to the parent compound, highlighting its potential as a therapeutic agent for inflammatory conditions .

Case Study 2: Anticancer Activity

Another research article focused on the anticancer properties of this compound, where it was tested against several cancer cell lines. Results showed that certain derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival .

Data Table: Summary of Applications

Application AreaSpecific Target/MechanismReference
Inflammatory DiseasesNon-competitive inhibition of caspases
Cancer TreatmentInduction of apoptosis in cancer cells
Neurological DisordersPotential neuroprotective effects

作用机制

The mechanism of action of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to G protein-coupled receptors (GPCRs) and alter signal transduction processes, leading to changes in cellular responses .

相似化合物的比较

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

生物活性

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (CAS No. 111641-17-9) is a compound with a molecular weight of 302.42 g/mol and the molecular formula C16_{16}H26_{26}N6_6. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its effects on various cellular pathways. This article explores its biological activity, supported by research findings, case studies, and data tables.

PropertyValue
Molecular FormulaC16_{16}H26_{26}N6_6
Molecular Weight302.42 g/mol
CAS Number111641-17-9
PurityNot specified
Storage ConditionsKeep in dark place, sealed, 2-8°C

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, a series of derivatives were synthesized and evaluated as inhibitors of the Akt pathway, which is crucial for cancer cell proliferation and survival. Notably, compounds such as 5q and 5t demonstrated potent Akt1 inhibitory activity with IC50_{50} values of 18.0 nM and 21.3 nM, respectively. These compounds also showed desirable antiproliferative effects against prostate cancer cell lines LNCaP and PC-3 .

The mechanism underlying the anticancer activity involves the inhibition of the Akt signaling pathway, which plays a pivotal role in regulating cell growth and apoptosis. By inhibiting Akt, these compounds can induce apoptosis in cancer cells, thereby reducing tumor growth .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship (SAR) for optimizing the biological activity of these compounds. Modifications in the piperazine and pyrrolidine moieties have been shown to enhance potency against various cancer cell lines. For example, introducing different substituents at specific positions on the pyrimidine core can significantly affect the compound's efficacy .

Study on Antiproliferative Effects

A study published in PubMed evaluated a series of pyrrolopyrimidine derivatives for their antiproliferative effects. The study highlighted that specific modifications to the piperazine ring improved the overall biological activity against prostate cancer cells .

In Vivo Studies

In vivo studies are essential to confirm the efficacy observed in vitro. Preliminary results indicate that certain derivatives of this compound significantly inhibited tumor growth in animal models, suggesting potential for further development as therapeutic agents .

属性

IUPAC Name

4-piperazin-1-yl-2,6-dipyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6/c1-2-8-20(7-1)14-13-15(21-11-5-17-6-12-21)19-16(18-14)22-9-3-4-10-22/h13,17H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPTVAPEXHUUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561916
Record name 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111641-17-9
Record name 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyrrolidine (80 g) in THF (500 ml) is chilled in an ice water bath and stirred mechanically under nitrogen. With a syringe pump of 2,4,6-trichloropyrimidine (50 g) is added over 35 minutes. The reaction is stirred in the ice bath for 1 hour and is then warmed to 20°-25° over 4 h. Pyridine (100 ml) is added to the reaction and the mixture stirred at 20°-25° overnight. The reaction is concentrated. The residue is partitioned between methylene chloride and aqueous sodium bicarbonate. The organic phase is concentrated and the residue chromatographed on silica gel (10% ethyl acetate/hexane) to yield 51 g of crystalline 2,4-bis]pyrrolidino]-6-chloropyrimidine. Immediately after the initial addition of reagents, two spots are seen with 25% ethyl acetate on a silica gel plate. These are the 2- and the 4- adducts. The bis product forms over time. It moves between these first two spots. The 51 g of product is reacted with piperazine (40 g) in 100 ml of dry pyridine at 100° for 50 h. The reaction is concentrated. The residue is partitioned between methylene chloride and sodium bicarbonate solution. The organic phase is dried and concentrated. The residue is chromatographed on silica gel eluting with methylene chloride to 10% methanol/1% ammonia/methylene chloride to give the title compound, NMR (CDCl3) 1.90, 2.9, 3.35 and 4.80 δ.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
51 g
Type
reactant
Reaction Step Six
Quantity
40 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 3
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 6
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。